molecular formula C20H25N3O2 B2738479 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one CAS No. 1171477-54-5

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one

Katalognummer B2738479
CAS-Nummer: 1171477-54-5
Molekulargewicht: 339.439
InChI-Schlüssel: XNCRTDQAEWGKBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one” is a complex organic molecule that contains several functional groups, including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and a phenyl group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or material science.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1,3,4-Oxadiazole derivatives, especially those bearing piperidine units, have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds exhibit a range of activities against Gram-positive and Gram-negative bacteria, as well as fungal pathogens, making them potential candidates for developing new antimicrobial agents. For instance, compounds synthesized with variations on the 1,3,4-oxadiazole moiety demonstrated moderate to high antimicrobial efficacy, suggesting the critical role of structural modifications in enhancing biological activity (Khalid et al., 2016; Krolenko et al., 2016).

Anticancer Properties

The structural motif of 1,3,4-oxadiazoles, particularly when integrated with piperidine groups, has also shown promising results in anticancer studies. These compounds were found to possess cytotoxic activities against various cancer cell lines, underscoring their potential as scaffolds for designing anticancer drugs. The introduction of specific substituents can significantly impact their biological efficacy, providing a pathway for the development of novel cancer therapeutics (Rehman et al., 2018).

Enzyme Inhibition

Research into 1,3,4-oxadiazole and piperidine derivatives has also extended into the realm of enzyme inhibition, targeting various enzymes critical in disease pathogenesis or metabolic processes. For instance, some compounds in this class have been investigated for their ability to inhibit enzymes like butyrylcholinesterase (BChE), which plays a role in neurodegenerative diseases. Molecular docking studies have further elucidated the interaction between these compounds and the enzyme, offering insights into their potential therapeutic applications (Khalid et al., 2016).

Biofilm Inhibition

Compounds featuring the 1,3,4-oxadiazole core linked with piperidine have been explored for their antibiofilm properties against various bacterial strains. Biofilm formation is a key factor in antibiotic resistance, and compounds effective in disrupting biofilms could enhance the treatment of persistent bacterial infections. The structure-activity relationship studies of these compounds have provided valuable information for designing molecules with potent antibiofilm activity (Mekky & Sanad, 2020).

Eigenschaften

IUPAC Name

1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-2-17(14-6-4-3-5-7-14)20(24)23-12-10-16(11-13-23)19-22-21-18(25-19)15-8-9-15/h3-7,15-17H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCRTDQAEWGKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-phenylbutan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.